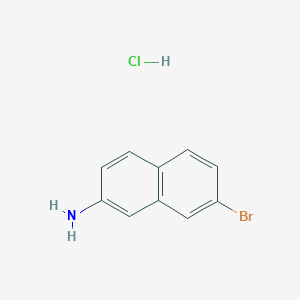

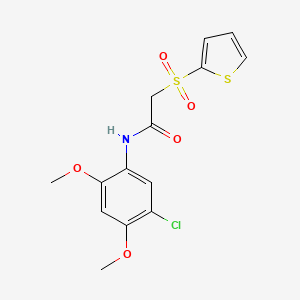

![molecular formula C26H27N3O3 B2631734 N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide CAS No. 871673-02-8](/img/structure/B2631734.png)

N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide” is a complex organic compound . It’s related to Carvedilol, a third-generation non-selective beta-blocker used in heart failure patients .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.31 . Other physical and chemical properties are not detailed in the available sources.Scientific Research Applications

Synthesis and Characterization

Synthesis and Antimicrobial Activity

Salahuddin et al. (2017) explored the synthesis of 1H-benzimidazole derivatives, including those similar to N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide, and their antimicrobial activities. They found that certain derivatives showed significant activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as against fungi like Candida albicans and Aspergillus flavus Salahuddin et al. (2017).

Cancer Research and EGFR Inhibition

A. Karayel (2021) conducted a study on benzimidazole derivatives, including those structurally related to N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide, focusing on their potential as EGFR inhibitors in cancer therapy. This research highlighted the significance of these compounds in the development of new anticancer drugs A. Karayel (2021).

Solid-Phase Synthesis

A. Mazurov (2000) described the traceless solid-phase syntheses of benzimidazoles, relevant to the synthesis methods of compounds like N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide. This research contributes to the efficient synthesis of such compounds, which is crucial for their application in various fields A. Mazurov (2000).

Application in Molecular Recognition and Catalysis

Selective Molecular Recognition

Heung-Jin Choi et al. (2005) studied the properties of benzimidazole cavitand and its selective recognition of molecules. This research is significant for understanding how N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide might interact with other molecules, which is important for applications in molecular recognition and sensor technology Heung-Jin Choi et al. (2005).

Antituberculosis Activity

Yoon et al. (2013) synthesized novel benzimidazoles and tested their antimycobacterial activity, which is relevant for compounds like N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide in the context of developing new treatments for tuberculosis Yoon et al. (2013).

Catalysis in Oxidation Reactions

M. Ghorbanloo and Ali Maleki Alamooti (2017) explored the encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, demonstrating its effectiveness as a catalyst for oxidation of alcohols and hydrocarbons. This study's relevance lies in the potential use of related benzimidazole compounds, including N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide, in catalytic applications M. Ghorbanloo and Ali Maleki Alamooti (2017).

properties

IUPAC Name |

N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3/c1-19-6-5-7-20(18-19)26(30)27-15-14-25-28-23-8-3-4-9-24(23)29(25)16-17-32-22-12-10-21(31-2)11-13-22/h3-13,18H,14-17H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFLHUKQYFKXEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2631652.png)

![(2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one](/img/structure/B2631654.png)

![N-Methyl-N-[[3-(trifluoromethyl)phenyl]carbamoyl]formamide](/img/structure/B2631656.png)

![N-(2-furylmethyl)-4-{[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2631662.png)

![1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2631664.png)

![6-{[(Cyclohexylamino)carbonyl]amino}hexanoic acid](/img/structure/B2631668.png)

![N-[(1-Methylsulfanylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2631669.png)

![{1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethyl}(prop-2-yn-1-yl)amine](/img/structure/B2631670.png)

![3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2631674.png)